molecular formula C14H13F3N4O3 B2781310 2-methoxy-5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine CAS No. 2034601-38-0

2-methoxy-5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine

Cat. No.: B2781310
CAS No.: 2034601-38-0
M. Wt: 342.278
InChI Key: XKWPWCBNIXLPRX-UHFFFAOYSA-N
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Description

The compound 2-methoxy-5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine is a pyridine derivative featuring a methoxy group at the 2-position and a complex substituent at the 5-position. This substituent comprises a pyrrolidine ring linked via a carbonyl group to a 1,2,4-oxadiazole moiety substituted with a trifluoromethyl group. Such structural motifs are commonly associated with agrochemical or pharmaceutical applications due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, while the oxadiazole and pyridine rings may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c1-23-10-3-2-8(6-18-10)12(22)21-5-4-9(7-21)11-19-13(24-20-11)14(15,16)17/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWPWCBNIXLPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group, a pyridine ring, and an oxadiazole moiety. The trifluoromethyl group enhances its chemical stability and biological activity.

Component Structure
Methoxy Group-OCH₃
Pyridine RingC₅H₄N
Oxadiazole MoietyC₂H₂N₂O

The biological activity of 2-methoxy-5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine is primarily attributed to its interaction with specific molecular targets. This compound can modulate enzyme activities and receptor interactions, potentially influencing pathways involved in cancer cell proliferation and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth.
  • Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways.

Anticancer Activity

In vitro studies have shown that oxadiazole derivatives possess significant anticancer properties. For instance:

  • IC50 Values : Compounds containing oxadiazole rings have demonstrated IC50 values in the nanomolar range against various cancer cell lines (e.g., A549 lung cancer cells) .

Antimicrobial Activity

Oxadiazole derivatives are also noted for their antimicrobial effects. The presence of the trifluoromethyl group is believed to enhance these properties by increasing lipophilicity and bioavailability.

Case Studies

  • EGFR Kinase Inhibition : A study on pyrido[2,3-d]pyrimidines demonstrated that modifications to the structure could lead to potent EGFR kinase inhibitors. Compounds similar to 2-methoxy-5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine showed promising results with IC50 values as low as 13 nM .
  • Cytotoxicity Assays : Another study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated selective activity against certain cells, suggesting that structural modifications could enhance therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with two closely related compounds from the evidence:

Compound A : 2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 478047-16-4)

  • Molecular Formula : C₁₄H₇ClF₃N₃O
  • Molecular Weight : 325.68 g/mol
  • Key Substituents : Chloro, phenyl, and trifluoromethyl-oxadiazole groups.
  • Structural Impact : The chloro and phenyl groups increase steric bulk compared to the target compound’s pyrrolidine-carbonyl group. The absence of a polar carbonyl may reduce solubility but enhance lipophilicity .

Compound B : 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine

  • Molecular Formula : C₁₄H₁₁N₃O₂
  • Molecular Weight : 253.26 g/mol
  • Key Substituents: Phenoxymethyl-oxadiazole group.
  • Physicochemical Data :
    • logP : 2.4984 (indicative of moderate lipophilicity)
    • logD : 1.8597
    • Polar Surface Area : 48.327 Ų (suggests moderate solubility) .

Target Compound : 2-Methoxy-5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine

  • Key Substituents : Methoxy, pyrrolidine-carbonyl, and trifluoromethyl-oxadiazole groups.
  • Hypothesized Properties: The pyrrolidine-carbonyl group may increase polarity and hydrogen-bonding capacity (higher polar surface area), improving aqueous solubility relative to Compound A. The trifluoromethyl group likely enhances lipophilicity compared to Compound B’s phenoxymethyl group.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP logD Polar Surface Area (Ų)
2-Methoxy-5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine Not available Not available Methoxy, pyrrolidine-carbonyl, CF₃-oxadiazole N/A N/A N/A
2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₄H₇ClF₃N₃O 325.68 Chloro, phenyl, CF₃-oxadiazole N/A N/A N/A
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₄H₁₁N₃O₂ 253.26 Phenoxymethyl-oxadiazole 2.4984 1.8597 48.327

Research Findings and Implications

Trifluoromethyl vs. Phenoxymethyl: The trifluoromethyl group (Compound A and target) confers higher electronegativity and metabolic stability compared to phenoxymethyl (Compound B), but may reduce solubility due to increased lipophilicity .

Molecular Weight Trends :

  • Compound B’s lower molecular weight (253.26 g/mol) suggests better bioavailability than Compound A (325.68 g/mol), though the target compound’s molecular weight is likely intermediate due to the pyrrolidine-carbonyl group .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and coupling steps. Key considerations:
  • Oxadiazole Formation : Use nitrile oxides with amidoximes under microwave-assisted conditions to enhance efficiency .
  • Coupling Reactions : Employ peptide coupling agents (e.g., HATU or EDC) for amide bond formation between the pyrrolidine and pyridine moieties. Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates .
  • Purification : Use gradient HPLC with C18 columns to separate trifluoromethyl-containing byproducts .
  • Yield Maximization : Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points.

Q. Which analytical techniques are most reliable for structural confirmation?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns, particularly for the oxadiazole and pyrrolidine rings .
  • X-Ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Focus on resolving disorder in the trifluoromethyl group by applying restraints .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using ESI+ or MALDI-TOF, accounting for isotopic patterns of fluorine .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs:
  • Enzyme Inhibition Assays : Test against bacterial enoyl-ACP reductase (FabI) or fungal CYP51, given the oxadiazole moiety’s affinity for metalloenzymes .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate with triplicate runs .

Advanced Research Questions

Q. How can computational and experimental data discrepancies in reactivity predictions be resolved?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Compare DFT-calculated reaction pathways (e.g., Gaussian 09) with experimental kinetics data. Adjust force fields to account for solvent effects in the trifluoromethyl group’s electron-withdrawing behavior .
  • Contradiction Analysis : If computational models overestimate electrophilicity, re-evaluate basis sets (e.g., switch from B3LYP to M06-2X for better halogen interaction modeling) .

Q. What experimental designs assess environmental persistence and ecotoxicological effects?

  • Methodological Answer : Follow OECD guidelines for environmental fate studies:
  • Hydrolysis Studies : Incubate the compound at pH 4–9 (25–50°C) and quantify degradation products via LC-MS/MS .
  • Soil Sorption Experiments : Use batch equilibrium methods with loam soil. Calculate Koc values to predict mobility .
  • Algal Toxicity Testing : Expose Chlorella vulgaris to graded concentrations and measure growth inhibition over 72 hours .

Q. What strategies address low bioavailability in pharmacological studies?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or phosphate groups at the pyridine’s methoxy position to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) and assess release kinetics in simulated physiological fluids .
  • Permeability Assays : Conduct Caco-2 cell monolayer studies with P-gp inhibitors (e.g., verapamil) to evaluate efflux transporter effects .

Q. How can crystallographic disorder in the trifluoromethyl group be minimized?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures to improve crystal packing .
  • Refinement Constraints : Apply SHELXL’s AFIX 66 instruction to model CF3 group disorder, and refine occupancy ratios with PART commands .

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